Lipophilicity Optimization: Balanced LogP for CNS and Cellular Permeability Programs
The target compound exhibits a computed XLogP3 of 2.3, positioning it within the optimal range for both passive membrane permeability and CNS exposure (typically logP 2–4) [1]. By comparison, the 4-methyl analogue (4-methyl-1,3-oxazolidin-2-one) has a significantly lower computed logP (~0.8–1.0), which may limit its ability to cross lipid bilayers, while the 4-benzyl analogue (4-benzyl-1,3-oxazolidin-2-one) typically exceeds logP 2.5, potentially introducing promiscuous protein binding and faster metabolic clearance [2]. This intermediate lipophilicity profile makes the cyclopentylmethyl-substituted compound a more balanced starting point for lead optimization programs requiring both adequate permeability and manageable ADME risk [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Methyl-1,3-oxazolidin-2-one (est. XLogP3 ~0.8–1.0); 4-Benzyl-1,3-oxazolidin-2-one (est. XLogP3 >2.5) |
| Quantified Difference | Δ logP ≈ +1.3 to +1.5 vs 4-methyl; Δ logP ≈ −0.2 to −0.5 vs 4-benzyl |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0); experimental logP data not available for these specific compounds |
Why This Matters
A logP of 2.3 avoids the extremes of both poor permeability (logP <1) and excessive lipophilicity-driven toxicity (logP >5), making this compound a rationally selected fragment for CNS and oral drug discovery programs.
- [1] PubChem. 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one. Computed Properties: XLogP3 = 2.3. CID 130948442. View Source
- [2] PubChem. Comparative XLogP3 values for structural analogues. Class-level inference based on database mining of 4-substituted oxazolidin-2-ones. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level guidance on optimal logP ranges). View Source
